

INO-5042: A Technical Overview of a Preclinical Venoconstrictor Agent

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Compound of Interest

Compound Name: INO5042

Cat. No.: B1663274

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Introduction

INO-5042 was a preclinical drug candidate under development by Innothera in the late 1990s for the treatment of venous insufficiency. Preclinical studies demonstrated its potential as a venoconstrictor and anti-inflammatory agent. This technical guide synthesizes the available information on INO-5042, including its proposed mechanism of action, preclinical efficacy data, and the associated experimental models. It should be noted that detailed information regarding the chemical structure and physicochemical properties of INO-5042 is not publicly available.

Chemical Structure and Properties

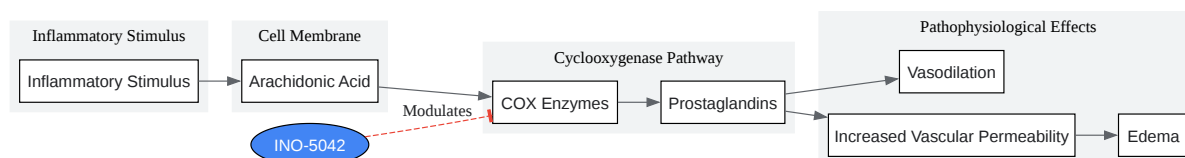
Extensive searches of scientific literature, patent databases, and chemical registries did not yield the specific chemical structure or detailed physicochemical properties of INO-5042. This information was likely proprietary to the developing company, Innothera, and was not disclosed in the available public domain literature.

Mechanism of Action

Preclinical evidence suggests that INO-5042 exerts its therapeutic effects through the modulation of the cyclooxygenase (COX) pathway.^[1] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and vascular tone.

The precise interaction of INO-5042 with the COX pathway, whether through direct inhibition or other modulatory effects, has not been fully elucidated in the available literature.

Proposed Signaling Pathway



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Caption: Proposed mechanism of action of INO-5042 via modulation of the cyclooxygenase pathway.

Preclinical Efficacy

INO-5042 demonstrated notable efficacy in various animal models of venous insufficiency and inflammation.^[1] The available quantitative data from these studies are summarized below.

In Vivo Efficacy Data

Model	Species	Endpoint	Treatment	Dose	Route	Result	Reference
Histamine-induced venule dilation	Hamster	Inhibition of venule diameter increase	INO-5042	0.028-28 µg/kg	i.v.	Significant inhibition	[1]
Histamine-induced venule dilation	Hamster	Inhibition of venule diameter increase	INO-5042	0.01-50 mg/kg	p.o.	Significant inhibition	[1]
Neurogenic inflammation (edema)	Rat	Inhibition of edema	INO-5042	0.028-2800 ng/kg	i.v.	ED50: 0.28 ng/kg	[1]
Neurogenic inflammation (edema)	Rat	Inhibition of edema	INO-5042	0.5-5 mg/kg	p.o.	ED50: 1 mg/kg	
Carrageenan-induced paw edema	Rat	Inhibition of paw edema	INO-5042	5 mg/kg	p.o.	18% inhibition	
Zymosan-induced extravasation	Rat	Inhibition of extravasation	INO-5042	5 mg/kg	p.o.	30% inhibition (2h), 24% (4h & 6h)	

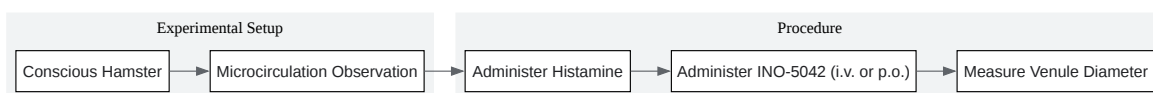
Venous hyperpressure-induced edema	Rat	Inhibition of edema	INO-5042	5 mg/kg	p.o.	38% inhibition
Venous hyperpressure-induced edema	Rat	Inhibition of edema	Diosmin	100 mg/kg	p.o.	Ineffective

Experimental Protocols

Detailed experimental protocols for the preclinical studies of INO-5042 are not available in the public domain. The following descriptions are based on the information provided in the 1999 report from The Pharma Letter.

Histamine-Induced Venule Dilation in Hamsters

- **Objective:** To assess the effect of INO-5042 on histamine-induced increases in venule diameter.
- **Animal Model:** Conscious hamsters.
- **Methodology:** The microcirculation of the hamsters was observed. Histamine was administered to induce an increase in venule diameter. INO-5042 was administered either intravenously (i.v.) or orally (p.o.) to evaluate its inhibitory effect on the histamine-induced dilation.
- **Diagrammatic Workflow:**

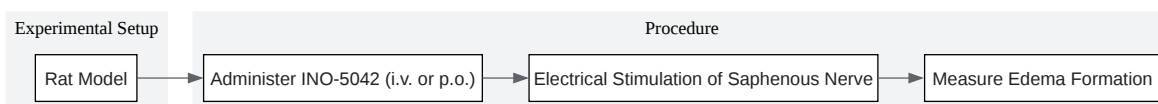


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Caption: Workflow for the hamster venule dilation experiment.

Neurogenic Inflammation in Rats

- Objective: To evaluate the anti-inflammatory effects of INO-5042 in a model of neurogenic inflammation.
- Animal Model: Rats.
- Methodology: Neurogenic inflammation was induced by electrical stimulation of the saphenous nerve, leading to edema formation. INO-5042 was administered either intravenously (i.v.) or orally (p.o.) prior to the electrical stimulation. The degree of edema inhibition was measured to determine the efficacy of INO-5042.
- Diagrammatic Workflow:



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Caption: Workflow for the rat neurogenic inflammation experiment.

Summary and Conclusion

INO-5042 was a promising preclinical candidate for the treatment of venous insufficiency, demonstrating significant venoconstrictor and anti-inflammatory effects in animal models. Its mechanism of action appears to be linked to the cyclooxygenase pathway. However, the lack of publicly available information on its chemical structure and the cessation of its reported development after 1999 suggest that it did not advance to clinical trials. This technical guide provides a comprehensive summary of the known information about INO-5042, highlighting both its potential and the limitations of the available data. Further research into compounds

with similar mechanisms of action may still hold value for the development of new therapies for venous disorders.

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References

- 1. Venoconstrictor agents mobilize blood from different sources and increase intrathoracic filling during epidural anesthesia in supine humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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